



The Function of SR-18292: A Technical Guide

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Compound of Interest		
Compound Name:	SR-18292	
Cat. No.:	B610970	Get Quote

SR-18292 is a small molecule inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator- 1α (PGC- 1α), a master regulator of energy metabolism.[1] This guide provides a detailed overview of the molecular mechanisms, key experimental findings, and potential therapeutic applications of **SR-18292** for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Regulation of PGC-1α Activity

SR-18292 exerts its primary function by modulating the post-translational modification of PGC- 1α . Specifically, it increases the acetylation of PGC- 1α , a chemical modification known to inhibit its activity.[1][2] This targeted action leads to the suppression of gluconeogenic gene expression and a subsequent reduction in glucose production in liver cells.[1][2]

The mechanism by which **SR-18292** promotes PGC- 1α acetylation involves enhancing the interaction between PGC- 1α and the acetyltransferase GCN5.[1][2] This increased association facilitates the transfer of acetyl groups to PGC- 1α . Concurrently, **SR-18292** reduces the coactivation of the nuclear hormone receptor HNF4 α by PGC- 1α , further dampening the expression of genes involved in gluconeogenesis.[1][2]

A recent study has expanded on this mechanism, revealing that **SR-18292** also increases the acetylation of phosphoenolpyruvate carboxykinase 1 (PCK1).[3] This modification reverses the typical gluconeogenic function of PCK1, instead promoting the conversion of phosphoenolpyruvate to oxaloacetate, which then enters the TCA cycle.[3] This shift ultimately



enhances the oxidation of lactate and glucose, contributing to the compound's anti-diabetic effects.[3]

Key Applications and Research Findings Anti-Diabetic Effects

SR-18292 has demonstrated significant potential as a therapeutic agent for type 2 diabetes. By inhibiting hepatic glucose production, it effectively lowers blood glucose levels.[2] In vivo studies in diabetic mouse models have shown that **SR-18292** reduces fasting blood glucose, improves hepatic insulin sensitivity, and enhances overall glucose homeostasis.[1][2]

Anti-Cancer Activity

Research has indicated that **SR-18292** possesses anti-tumor properties, particularly in the context of multiple myeloma.[4] The compound was found to impair the proliferation and survival of multiple myeloma cells by disrupting oxidative phosphorylation (OXPHOS), leading to energy depletion and oxidative damage.[4] In animal models, **SR-18292** effectively inhibited tumor growth at well-tolerated doses.[4]

Treatment of Sickle Cell Disease

SR-18292 has been shown to induce the expression of fetal hemoglobin (HbF).[5] This is a significant finding for the treatment of sickle cell disease, as increased levels of HbF can prevent the sickling of red blood cells and alleviate disease-related complications.[5] Studies in cellular and animal models of sickle cell disease have demonstrated the potential of **SR-18292** to serve as a novel therapeutic strategy.[5]

Research Tool for Mitochondrial Function and Calcium Homeostasis

As a specific inhibitor of PGC-1 α , **SR-18292** is a valuable tool for investigating the diverse biological roles of this coactivator. It has been utilized in studies to explore the involvement of PGC-1 α in regulating intracellular calcium levels and mitochondrial function.[6]

Quantitative Data Summary



Parameter	Value	Context	Source
In Vitro Concentration	10 μΜ	Treatment of U-2 OS cells to assess GCN5 HAT activity.	[7]
In Vitro Concentration	20 μΜ	Treatment of primary hepatocytes to measure gene expression and glucose production.	[2]
In Vivo Dosage	45 mg/kg	Intraperitoneal injection in high-fat diet-fed mice.	[1]

Experimental ProtocolsDetermination of GCN5 HAT Activity

- Cell Line: U-2 OS cells overexpressing Ad-GCN5.
- Treatment: Cells are treated with 10 μM SR-18292 for 18 hours.[7]
- Lysis: Cells are lysed in a buffer containing 20 mM HEPES-KOH (pH 7.9), 125 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% IGEPAL (v/v), 10% glycerol (v/v), 5 mM NaF, 5 mM β-glycerophosphate, 5 mM sodium butyrate, 10 mM nicotinamide, and protease inhibitors.[7]
- Immunoprecipitation: FLAG-GCN5 is immunoprecipitated from the cell lysate using FLAG beads overnight at 4°C.[7]
- Elution: GCN5 is eluted from the beads using a 3x FLAG peptide.[7]
- Activity Assay: The purified GCN5 is then used to determine histone acetyltransferase (HAT)
 activity using a commercially available HAT Inhibitor Screening Assay Kit.[7]

Glucose Production Assay in Primary Hepatocytes

Cell Type: Isolated primary hepatocytes.



- Induction of Gluconeogenesis: Glucose production is induced by treating the hepatocytes with either glucagon (200nM) or by infection with an adenovirus expressing PGC-1α (Ad-PGC-1α).[2]
- Treatment: Hepatocytes are treated with SR-18292 (20µM).[2]
- Measurement: Glucose levels in the culture medium are measured to quantify glucose production.[2]
- Gene Expression Analysis: Concurrently, qPCR is performed to analyze the mRNA expression levels of key gluconeogenic genes such as Pck1 and G6pc.[2]

In Vivo Studies in a High-Fat Diet (HFD) Mouse Model

- Animal Model: High-fat diet-fed mice, a model for obesity and type 2 diabetes.[1]
- Treatment Regimen: Mice are administered SR-18292 at a dose of 45 mg/kg via intraperitoneal (i.p.) injection for three consecutive days, with an additional dose on the fourth day before measurements are taken.[1]
- Outcome Measures:
 - Fasting blood glucose levels are measured.[1]
 - Livers are isolated to analyze the expression of gluconeogenic genes, such as Pck1, by qPCR.[1][2]

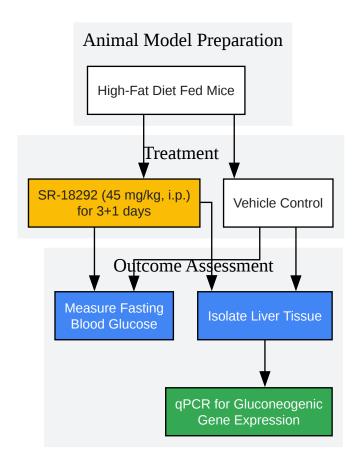
Signaling Pathways and Experimental Workflows





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Caption: SR-18292 mechanism of action in regulating hepatic gluconeogenesis.



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Caption: In vivo experimental workflow for evaluating SR-18292 efficacy.

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